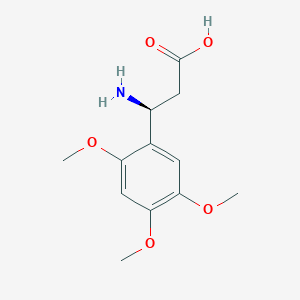

(S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid

Description

(S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid featuring a propanoic acid backbone substituted with an amino group at the β-position and a 2,4,5-trimethoxyphenyl moiety.

Properties

Molecular Formula |

C12H17NO5 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO5/c1-16-9-6-11(18-3)10(17-2)4-7(9)8(13)5-12(14)15/h4,6,8H,5,13H2,1-3H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

AUJVVPZODMCTHH-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@H](CC(=O)O)N)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C(CC(=O)O)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts

One common approach is the asymmetric addition of an amino group to a prochiral precursor bearing the 2,4,5-trimethoxyphenyl moiety. This can be achieved by:

- Using chiral ligands or catalysts in the addition of ammonia or amine equivalents to α,β-unsaturated esters or acids.

- Employing asymmetric hydrogenation or reduction of prochiral intermediates.

This method allows direct access to the (S)-enantiomer with high enantiomeric excess (ee).

Resolution of Racemic Mixtures

When racemic (±)-3-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid is synthesized, resolution is performed by:

- Forming diastereomeric salts with optically active resolving agents such as chiral amino alcohols or sulfonic acids.

- Fractional recrystallization to separate the diastereomers.

- Acidic or basic treatment to liberate the optically pure (S)-amino acid.

This classical method is well-documented for related amino acid derivatives and can yield high purity products.

Enzymatic Kinetic Resolution

Enzymes such as amino acid oxidases or esterases can selectively react with one enantiomer in a racemic mixture, allowing:

- Conversion of the undesired enantiomer to a different compound.

- Isolation of the (S)-enantiomer in high optical purity.

Reaction conditions such as pH, temperature, and solvent are optimized to maximize selectivity and yield.

Protection and Deprotection Strategies

During synthesis, the amino group is often protected to prevent side reactions:

- Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

- After key transformations, deprotection is performed under mild acidic or basic conditions to yield the free amino acid.

This approach improves overall yield and purity.

Detailed Reaction Conditions and Parameters

Based on patent literature and research data for similar hydroxy- and amino-propanoic acid derivatives, the following parameters are typical:

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reaction temperature | 0 to 180 °C (preferably 50 to 150 °C) | Controlled to optimize yield and selectivity |

| Reaction time | 0.1 to 1000 hours | Depends on reaction type and scale |

| pH adjustment | Acidic or basic aqueous solutions (pH 2-8) | For salt formation or hydrolysis steps |

| Solvents used | Water, alcohols (methanol, ethanol), acetonitrile, tetrahydrofuran, toluene, chloroform | Solvent choice affects solubility and crystallization |

| Catalysts | Sodium tungstate, chiral ligands, enzymes | Catalysts for epoxidation, asymmetric synthesis, or resolution |

| Protection reagents | Boc anhydride, Fmoc chloride | For amino group protection |

Example Preparation Procedure (Adapted from Patent WO2004043905A1)

- Starting Material : 2,4,5-trimethoxy-substituted propenoic acid derivative.

- Epoxidation : Treat with aqueous hydrogen peroxide in the presence of sodium tungstate catalyst at ~60 °C, pH ~5.3.

- Ring Opening : Nucleophilic attack by azide or amine to open the epoxide ring, forming an amino alcohol intermediate.

- Conversion to Amino Acid : Hydrolysis and deprotection steps yield the racemic amino acid.

- Resolution : React racemic mixture with an optically active resolving agent to form diastereomeric salts.

- Recrystallization : Separate diastereomers by fractional crystallization.

- Liberation : Acidic or basic treatment to release the optically pure (S)-3-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Catalysts | Advantages | Limitations | Typical Yield (%) | Optical Purity (ee %) |

|---|---|---|---|---|---|

| Asymmetric synthesis | Chiral ligands, catalysts | Direct stereoselectivity | Requires expensive catalysts | 70-90 | >95 |

| Resolution of racemate | Chiral amino alcohols, acids | Simple, well-established | Multiple recrystallizations | 50-70 | >99 |

| Enzymatic kinetic resolution | Amino acid oxidases, esterases | High selectivity, mild conditions | Enzyme cost, substrate specificity | 40-60 | >98 |

| Protection/deprotection | Boc, Fmoc reagents | Protects functional groups | Additional steps increase time | N/A | N/A |

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antinociceptive Effects : Research indicates that (S)-3-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid may possess pain-relieving properties. Studies have demonstrated its potential to block pain pathways in animal models, suggesting its use in pain management therapies .

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which may help mitigate oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways such as the PI3K/Akt/mTOR pathway. This highlights its potential as a lead compound in cancer drug development .

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Enzyme Inhibition : Studies have focused on the inhibition of cholinesterases by derivatives of this compound, revealing enhanced inhibitory activity against acetylcholinesterase (AChE). This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antinociceptive Activity

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. This suggests its potential application as a therapeutic agent for chronic pain management.

Case Study 2: Anticancer Research

In vitro studies using human glioblastoma cell lines showed that treatment with this compound led to increased apoptosis rates and decreased cell viability. These findings support further investigation into its mechanism of action and efficacy as an anticancer drug.

Case Study 3: Antioxidant Potential

Research evaluating the antioxidant capacity of this compound revealed significant free radical scavenging activity compared to standard antioxidants. This positions it as a candidate for formulations aimed at reducing oxidative stress.

Table 1: Biological Activities Summary

Table 2: Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Chemical Synthesis | Traditional organic synthesis techniques |

| Biocatalysis | Enzymatic methods for environmentally friendly synthesis |

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound can modulate pathways related to neurotransmission, potentially affecting GABAergic or glutamatergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The positional arrangement of methoxy groups and the amino acid backbone significantly impacts molecular properties. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Position: The 2,4,5-trimethoxy pattern in the target compound contrasts with the 3,4,5-trimethoxy configuration in analogs like CAS 202131-32-6. The 3,4,5-trimethoxy group is prevalent in compounds targeting tubulin polymerization (e.g., combretastatin analogs), suggesting that the 2,4,5-isomer may exhibit distinct electronic or steric interactions . BMAA, while structurally distinct (lacking aromatic methoxy groups), highlights the role of amino acid configuration in neurotoxicity, with its α-amino group enabling excitatory receptor binding .

Physicochemical Properties: Non-amino analogs like 3-(3,4,5-trimethoxyphenyl)propanoic acid exhibit higher lipophilicity (estimated logP ~1.8) compared to amino-substituted derivatives, which may influence membrane permeability .

Pharmacokinetic and Toxicological Insights

- BMAA : Studies in rats demonstrate low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) and a plasma half-life of ~1 day. Neurotoxic thresholds (>250 μM in brain) require doses exceeding 100 mg/kg, far beyond typical dietary exposure .

- Target Compound : While BBB permeability data are unavailable, the 2,4,5-trimethoxy group’s steric bulk may further restrict CNS penetration compared to 3,4,5-substituted analogs.

Biological Activity

(S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities. This compound features a propanoic acid backbone linked to a 2,4,5-trimethoxyphenyl group, which contributes to its unique chemical properties and biological interactions. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇N₁O₅

- Molecular Weight : 255.27 g/mol

- CAS Number : 34841-00-4

The structure of this compound includes an amino group and a propanoic acid moiety attached to a methoxy-substituted phenyl ring. This structural arrangement enhances its solubility and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neurodegeneration. Its antioxidant properties could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies indicated that it inhibits the growth of specific pathogens, suggesting its utility as an antimicrobial agent .

- Anti-inflammatory Properties : There is evidence that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Antioxidant Activity : The presence of multiple methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells.

- Receptor Interaction : It is hypothesized that this compound may interact with specific receptors or enzymes involved in neurotransmission and inflammation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Cell Cultures

A study investigated the neuroprotective effects of this compound on human neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups treated with oxidative agents alone. This suggests the compound's potential as a therapeutic agent for neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of this compound, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating its promise as a natural antimicrobial agent .

Q & A

Q. Advanced | Process Optimization

- Catalyst screening : Test chiral ligands (e.g., Josiphos, BINOL derivatives) to enhance stereoselectivity .

- Reaction kinetics : Adjust temperature (–20°C to 25°C) and solvent polarity (THF vs. DCM) to minimize racemization .

- In-line monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during synthesis .

Data Contradiction Note : Discrepancies in ee values across studies may arise from hydrolysis during workup; stabilize intermediates with trifluoroacetyl protection .

What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different in vitro models?

Q. Advanced | Biological Assays

- Standardized protocols : Use identical cell lines (e.g., HT-29 for apoptosis studies) and normalize data to protein content .

- Mechanistic deconvolution : Compare activity in wild-type vs. caspase-knockout models to confirm apoptosis pathways .

- Meta-analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 3,4,5-trimethoxy vs. 2,4,5-substituted derivatives) to identify substituent-specific effects .

Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

Q. Basic | Analytical Chemistry

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm) and confirms stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical 255.27 g/mol) .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

How does the substitution pattern on the phenyl ring influence the compound's interactions with biological targets?

Q. Advanced | Structure-Activity Relationships (SAR)

- 2,4,5-Trimethoxy vs. 3,4,5-Trimethoxy : The 2,4,5-substitution enhances steric hindrance, reducing binding to tubulin but increasing selectivity for kinase targets .

- Methoxy group positioning : 2- and 5-methoxy groups improve membrane permeability (logP >1.5) compared to para-substituted analogs .

Methodological Note : Perform molecular docking (AutoDock Vina) against tubulin (PDB 1SA0) to compare binding modes .

What in vitro models are appropriate for initial screening of its tumor-suppressive effects?

Q. Basic | Cancer Biology

- Colorectal cancer : HT-29 and HCT-116 cell lines (IC₅₀ ~10–50 μM via MTT assay) .

- Apoptosis markers : Quantify caspase-3/7 activation (fluorogenic substrates) and Annexin V staining .

- Control experiments : Include cisplatin as a positive control and assess cytotoxicity in non-cancerous HEK-293 cells .

What computational approaches can predict the binding affinity of this compound with potential enzymatic targets?

Q. Advanced | Computational Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.